REACTION_CXSMILES
|
[CH2:1]([N:8]1[N:12]=[N:11][C:10]([C:13]([O-:15])=[O:14])=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[K+].Cl>O>[CH2:1]([N:8]1[N:12]=[N:11][C:10]([C:13]([OH:15])=[O:14])=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|
|
Name
|
Potassium 2-benzyl-2H-tetrazole-5-carboxylate
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(N=N1)C(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed until it
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in ice
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(N=N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |